molecular formula C18H23N3O3 B5721568 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone

Katalognummer: B5721568
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: WCLCZAQBQHOGEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a piperazine-based small molecule featuring a 3,5-dimethylisoxazole moiety linked via an ethanone bridge to a 3-methoxyphenyl-substituted piperazine. Its structural framework is characteristic of ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the arylpiperazine pharmacophore . The 3-methoxy group on the phenyl ring may modulate receptor affinity and selectivity, while the isoxazole ring contributes to metabolic stability and lipophilicity .

Eigenschaften

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13-17(14(2)24-19-13)12-18(22)21-9-7-20(8-10-21)15-5-4-6-16(11-15)23-3/h4-6,11H,7-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLCZAQBQHOGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Pharmacological Profiles

The following compounds share the core structure of an arylpiperazine-ethanone-isoxazole scaffold but differ in substituents, leading to distinct biological and physicochemical properties:

Compound Name Substituent on Piperazine Key Features Biological Activity/Properties References
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 4-Fluorophenyl Increased electronegativity; potential for enhanced CNS penetration Higher affinity for 5-HT₁A receptors
2-(((3,5-Dimethylisoxazol-4-yl)methyl)sulfonyl)-1-(4-(o-tolyl)piperazin-1-yl)ethanone o-Tolyl (2-methylphenyl) Sulfonyl group enhances polarity; methyl group may reduce metabolic clearance Antagonistic activity at α-adrenergic receptors
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone 4-Methoxyphenylsulfonyl Sulfonyl group increases solubility; methoxy group may stabilize receptor binding Potential antipsychotic activity via dual 5-HT/D2 modulation
2-(3,5-Dimethylisoxazol-4-yl)-1-(piperazin-1-yl)ethanone Unsubstituted piperazine Simplest analogue; serves as a baseline for SAR studies Lower receptor selectivity due to lack of aryl group

Substituent Effects on Receptor Binding

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : The fluorine atom in the 4-fluorophenyl analogue () enhances binding to serotonin receptors (e.g., 5-HT₁A) due to its electron-withdrawing nature, which stabilizes π-π interactions in hydrophobic receptor pockets .
  • Electron-Donating Groups (e.g., 3-Methoxyphenyl vs. 4-Methoxyphenyl) : The target compound’s 3-methoxy group may confer lower affinity for dopamine D₂ receptors compared to 4-methoxy derivatives, as steric hindrance at the 3-position disrupts optimal receptor alignment .
  • These compounds often show antagonistic activity at adrenergic receptors rather than serotonin/dopamine receptors .

Quantitative Structure-Activity Relationship (QSAR) Insights

A study of biphenyl-arylpiperazine derivatives () revealed that:

  • QPlogBB (Predicted Brain/Blood Partition Coefficient) : Compounds with higher QPlogBB values (e.g., fluorinated or methoxylated derivatives) correlate with enhanced antidopaminergic activity, suggesting better CNS penetration .
  • Electron Affinity (EA) : Higher EA values (e.g., in fluorophenyl analogues) correlate with stronger 5-HT₂A receptor antagonism, a desirable trait in atypical antipsychotics .

Metabolic and Pharmacokinetic Differences

  • The unsubstituted piperazine analogue () undergoes rapid hepatic metabolism due to the absence of aryl groups, leading to shorter half-lives .
  • Sulfonyl and methoxy groups () slow metabolism by cytochrome P450 enzymes, enhancing plasma stability but requiring dose adjustments for CNS efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.